molecular formula C11H16N5O4+ B10777026 2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Cat. No.: B10777026
M. Wt: 282.28 g/mol
InChI Key: UHYKIYIKTWEXSX-LFAOKBQASA-O
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Preparation Methods

The synthesis of 6-Methyl-Formycin A involves several steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent glycosylation to introduce the sugar moiety. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

6-Methyl-Formycin A undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-Formycin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-Formycin A involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. It may inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their normal function. This can lead to various biological effects, including antiviral and antibiotic activity .

Comparison with Similar Compounds

6-Methyl-Formycin A is similar to other C-glycosyl compounds, such as Formycin A and Pyrazofurin A. These compounds share a similar core structure but differ in the specific substituents attached to the core. The uniqueness of 6-Methyl-Formycin A lies in its specific methyl group substitution, which can influence its biological activity and chemical reactivity . Other similar compounds include Showdomycin and Pseudouridimycin, which also belong to the class of C-glycosyl compounds .

Properties

Molecular Formula

C11H16N5O4+

Molecular Weight

282.28 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(7-amino-6-methyl-2H-pyrazolo[4,3-d]pyrimidin-6-ium-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-16-3-13-5-6(14-15-7(5)11(16)12)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,14,15)/p+1/t4-,8-,9-,10+/m1/s1

InChI Key

UHYKIYIKTWEXSX-LFAOKBQASA-O

Isomeric SMILES

C[N+]1=C(C2=NNC(=C2N=C1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C[N+]1=C(C2=NNC(=C2N=C1)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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